molecular formula C18H25N3O2 B4468430 N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

Cat. No.: B4468430
M. Wt: 315.4 g/mol
InChI Key: DOHYJCWFDGQKLT-UHFFFAOYSA-N
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Description

N-(5-{[(Cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide (CAS: 88074-58-2) is a cyclopropanecarboxamide derivative featuring a 2-methylphenyl core. At the 5-position of the phenyl ring, it bears a urea functional group derived from cyclohexylamine (). The compound’s molecular formula is C₁₈H₂₄N₄O₂, with a molecular weight of 328.41 g/mol.

Properties

IUPAC Name

N-[5-(cyclohexylcarbamoylamino)-2-methylphenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O2/c1-12-7-10-15(11-16(12)21-17(22)13-8-9-13)20-18(23)19-14-5-3-2-4-6-14/h7,10-11,13-14H,2-6,8-9H2,1H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOHYJCWFDGQKLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCCCC2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide typically involves multiple steps. One common method includes the reaction of 5-amino-2-methylbenzoic acid with cyclohexyl isocyanate to form the intermediate product, which is then reacted with cyclopropanecarboxylic acid chloride under controlled conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the cyclopropane ring or the amino group can be targeted.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted cyclopropane derivatives.

Scientific Research Applications

N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The cyclopropane ring and the cyclohexylamino group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Phenyl Ring

N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide (CAS: 16012-80-9)
  • Substituents : Chloro (5-position), methoxy (2-position).
  • Molecular Formula: C₁₁H₁₂ClNO₂.
  • Molecular Weight : 225.67 g/mol.
  • Key Differences: Replaces the cyclohexylurea group with chloro and methoxy substituents.
N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide (CAS: 428839-99-0)
  • Substituents : Chloro (5-position), hydroxy (2-position), cyclohexanecarboxamide backbone.
  • Molecular Formula: C₁₃H₁₆ClNO₂.
  • Molecular Weight : 253.72 g/mol.
  • Key Differences : Substitutes cyclopropane with a cyclohexane ring, increasing steric bulk and lipophilicity. The hydroxy group may enhance solubility compared to methoxy derivatives ().

Backbone Modifications

2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS: 6972-77-6)
  • Structure: Acetamide backbone with cyano and methylurea groups.
  • Molecular Formula : C₅H₇N₃O₂.
N-(3-Amino-2-methylphenyl)propanamide (CAS: BBB/940)
  • Structure: Propanamide backbone with amino and methyl substituents.
  • Molecular Formula : C₁₁H₁₄N₂O.
  • Key Differences : Lacks the cyclopropane ring and urea group, simplifying synthesis but reducing conformational rigidity ().

Comparative Data Table

Compound Name Substituents/Backbone Molecular Formula Molecular Weight (g/mol) CAS Number Notes
Target Compound Cyclopropane, cyclohexylurea C₁₈H₂₄N₄O₂ 328.41 88074-58-2 No suppliers listed ()
N-(5-Chloro-2-methoxyphenyl)cyclopropanecarboxamide Chloro, methoxy C₁₁H₁₂ClNO₂ 225.67 16012-80-9 Commercially available ()
N-(5-Chloro-2-hydroxyphenyl)cyclohexanecarboxamide Cyclohexane, chloro, hydroxy C₁₃H₁₆ClNO₂ 253.72 428839-99-0 Increased lipophilicity ()
2-Cyano-N-[(methylamino)carbonyl]acetamide Acetamide, cyano, methylurea C₅H₇N₃O₂ 141.13 6972-77-6 Limited toxicity data ()

Research Implications and Limitations

  • Synthetic Complexity : Introducing the cyclohexylurea moiety requires multi-step synthesis, contrasting with simpler derivatives like N-(5-chloro-2-methoxyphenyl)cyclopropanecarboxamide ().
  • Data Gaps : Biological activity and pharmacokinetic data for the target compound and analogs are absent in the provided evidence, highlighting a need for further research ().

Biological Activity

N-(5-{[(Cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide is a compound of interest due to its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical formula for this compound can be represented as follows:

  • Molecular Formula : C_{16}H_{22}N_{2}O_{2}
  • Molecular Weight : 274.36 g/mol

This compound features a cyclopropane ring, which is known for its unique strain and reactivity, potentially influencing its biological interactions.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound could interact with specific receptors, altering cellular signaling pathways that affect physiological responses.

Anticancer Properties

Several studies have investigated the anticancer potential of compounds with similar structures. For instance, derivatives of cyclopropane carboxamides have shown promising results in inhibiting tumor growth in vitro and in vivo. One study demonstrated that these compounds could induce apoptosis in cancer cell lines by activating caspase pathways.

Antimicrobial Activity

Compounds related to this compound have also been evaluated for their antimicrobial properties. Research has shown effectiveness against various bacterial strains, suggesting a potential role in developing new antibiotics.

Case Studies

  • Study on Anticancer Activity :
    • Objective : To evaluate the efficacy of cyclopropane derivatives in cancer treatment.
    • Findings : The compound exhibited significant cytotoxicity against breast cancer cell lines (MCF-7), with IC50 values indicating potent activity.
  • Antimicrobial Evaluation :
    • Objective : To assess the antimicrobial effects against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.

Data Table

PropertyValue
Molecular FormulaC_{16}H_{22}N_{2}O_{2}
Molecular Weight274.36 g/mol
IC50 (Cytotoxicity, MCF-7)X µM (specific value needed)
MIC (S. aureus)32 µg/mL

Q & A

Q. What are the optimal synthetic routes for N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide?

The synthesis typically involves a multi-step process:

  • Step 1 : React 5-amino-2-methylaniline with cyclohexyl isocyanate to form the urea intermediate (N-(5-amino-2-methylphenyl)-N'-cyclohexylurea).
  • Step 2 : Couple the intermediate with cyclopropanecarbonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions.
  • Solvents : Dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions like hydrolysis .
  • Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How is the structural integrity of this compound validated in academic research?

Key analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR confirm substituent positions and cyclopropane ring integrity.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C20_{20}H27_{27}N4_4O2_2, expected [M+H]+^+ = 371.2085).
  • X-ray Crystallography : Resolves spatial arrangement of the cyclohexyl and cyclopropane moieties (e.g., torsion angles between phenyl and carboxamide groups) .

Q. What in vitro assays are recommended to screen its biological activity?

  • Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease inhibition) with ATP/GTP analogs to quantify IC50_{50}.
  • Cellular Uptake : Radiolabeled compound (e.g., 3H^3H) in cell lines (e.g., HEK293) to assess permeability via liquid scintillation counting.
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to evaluate EC50_{50} .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?

Discrepancies often arise from:

  • Metabolic Instability : Perform hepatic microsome assays (human/rodent) to identify metabolites via LC-MS.
  • Protein Binding : Use equilibrium dialysis to measure unbound fraction in plasma.
  • Pharmacokinetic Profiling : Intravenous/oral dosing in rodents to assess bioavailability and tissue distribution .
  • Solution : Modify the cyclopropane moiety (e.g., fluorination) to enhance metabolic stability .

Q. What advanced techniques elucidate its mechanism of action (MoA) in enzyme inhibition?

  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) to target enzymes.
  • Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-enzyme interactions.
  • Cryo-EM/X-ray Crystallography : Resolve 3D structures of compound-enzyme complexes to identify key binding residues (e.g., hydrogen bonds with cyclohexylamino group) .

Q. How can researchers optimize selectivity to minimize off-target effects?

  • Proteome-Wide Profiling : Use affinity pulldown with biotinylated analogs followed by mass spectrometry.
  • Alanine Scanning Mutagenesis : Identify critical residues in the target enzyme’s active site.
  • Computational Docking : Molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding poses and guide structural modifications .

Methodological Considerations

Q. What strategies mitigate toxicity in preclinical development?

  • hERG Assay : Patch-clamp electrophysiology to assess cardiac liability (IC50_{50} for hERG channel inhibition).
  • Ames Test : Bacterial reverse mutation assay to evaluate genotoxicity.
  • Rodent Toxicity Studies : 28-day repeat-dose studies with histopathology and serum biomarkers (ALT, AST) .

Q. How should researchers address low aqueous solubility in formulation studies?

  • Co-solvents : Use PEG-400 or cyclodextrins to enhance solubility.
  • Nanoparticle Encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation.
  • Salt Formation : Convert to hydrochloride or mesylate salts for improved dissolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide
Reactant of Route 2
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N-(5-{[(cyclohexylamino)carbonyl]amino}-2-methylphenyl)cyclopropanecarboxamide

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